5-Bromo-4-hydroxypyridine-3-sulfonic acid
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Overview
Description
5-Bromo-4-hydroxypyridine-3-sulfonic acid is an organic compound with the molecular formula C5H4BrNO4S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its bromine, hydroxyl, and sulfonic acid functional groups, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxypyridine-3-sulfonic acid typically involves the bromination of 4-hydroxypyridine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or water. The reaction is usually performed at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of 5-bromo-4-pyridone-3-sulfonic acid.
Reduction: Formation of 4-hydroxypyridine-3-sulfonic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-hydroxypyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxypyridine-3-sulfonic acid involves its interaction with specific molecular targets. The bromine and sulfonic acid groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxypyridine-3-sulfonic acid
- 5-Chloro-4-hydroxypyridine-3-sulfonic acid
- 5-Fluoro-4-hydroxypyridine-3-sulfonic acid
Uniqueness
5-Bromo-4-hydroxypyridine-3-sulfonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C5H4BrNO4S |
---|---|
Molecular Weight |
254.06 g/mol |
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4BrNO4S/c6-3-1-7-2-4(5(3)8)12(9,10)11/h1-2H,(H,7,8)(H,9,10,11) |
InChI Key |
QGTIIDMIGQGGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)S(=O)(=O)O |
Origin of Product |
United States |
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